molecular formula C18H19ClN2O3S B3012528 1-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 922004-73-7

1-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B3012528
CAS No.: 922004-73-7
M. Wt: 378.87
InChI Key: FGPZDKCICCHJKB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multiple steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone.

    Introduction of the sulfonamide group: This step involves the reaction of the quinoline derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Quinoline derivatives: Compounds with a quinoline core, often used in antimalarial drugs.

Uniqueness

1-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is unique due to its specific combination of a sulfonamide group with a quinoline core and a chlorophenyl substituent. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-2-21-17-9-8-16(11-14(17)5-10-18(21)22)20-25(23,24)12-13-3-6-15(19)7-4-13/h3-4,6-9,11,20H,2,5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPZDKCICCHJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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